Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
Overview
Description
“Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester” is a chemical compound. It contains a total of 25 bonds: 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester” includes a benzoic acid core with a chlorine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position . The ester functional group is attached to the carboxyl group of the benzoic acid .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, “Benzoic acid, 4-methoxy-, methyl ester”, is 166.1739 . The exact physical and chemical properties of “Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester” are not available in the current resources.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Boronic Acid Derivatives : This compound serves as a precursor for boronic acid derivatives. Boronic acids are valuable intermediates in Suzuki–Miyaura coupling reactions, which allow for the synthesis of complex organic molecules. For example, the addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner, leading to the development of new borane reagents like BH3·L .
- Dihydroxy Stilbene Derivatives : It has been used in the synthesis of dihydroxy stilbene derivatives, which may have applications in medicinal chemistry .
Chemical Reactions
- Protodeboronation : The compound can undergo protodeboronation reactions, where the boron atom is removed from the boronic ester. This process is useful in organic synthesis and can be catalyzed by various reagents .
- Oxidation to Benzoic Acid : When treated with a sodium dichromate source of protons (e.g., sulfuric acid) and heated, the alkyl side chain of this compound can be oxidized to form benzoic acid .
Mechanism of Action
Target of Action
This compound might be involved in various biochemical reactions due to its structural similarity to other benzoic acid derivatives .
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it might interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
“Methyl 5-chloro-4-methoxy-2-methylbenzoate” might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
Similar compounds are known to undergo various metabolic transformations, including conjugation to glycine in the liver and excretion as hippuric acid .
Result of Action
Similar compounds are known to bind amino acids, leading to their excretion and a decrease in ammonia levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of “Methyl 5-chloro-4-methoxy-2-methylbenzoate”. For instance, the rate of free radical reactions can be influenced by the presence of other radicals .
properties
IUPAC Name |
methyl 5-chloro-4-methoxy-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPCIMDEHVUNPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201158 | |
Record name | Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |
CAS RN |
109803-48-7 | |
Record name | Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109803-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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